8-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine
Overview
Description
“8-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine” is a chemical compound with the empirical formula C7H7BrN2O . It belongs to the class of halogenated heterocycles . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringBrc1cncc2OCCNc12
. The InChI representation is 1S/C7H7BrN2O/c8-5-3-9-4-6-7 (5)10-1-2-11-6/h3-4,10H,1-2H2
. Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 215.05 . It is a solid substance .Scientific Research Applications
Synthesis and Derivatives
Synthesis of Pyrido[4,3-b][1,4]oxazine Derivatives : Arrault et al. (2002) described the synthesis of ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives from 3-hydroxy-2-aminopyridine and ethyl 2,3-dibromopropanoate, highlighting the potential for creating functionalized derivatives of this compound (Arrault et al., 2002).
Practicable Synthesis of Pyrido[2,3-b][1,4]oxazine : Gim et al. (2007) focused on a novel method for synthesizing pyrido[2,3-b][1,4]oxazine, which could serve as a scaffold for bioactive compounds. This research emphasizes the compound's potential in pharmaceutical development (Gim et al., 2007).
Chemical Properties and Applications
Chemistry of Pyrido[2,1-b][1,3]oxazines : Hermecz (1998) provided a comprehensive survey of the chemistry of pyrido-oxazines, discussing their physicochemical properties, spectroscopic methods, and their potential applications in synthesizing biologically significant compounds (Hermecz, 1998).
Oxidative Additions with 1,4-Dihydropyridines : Kumar et al. (2011) explored the synthesis of hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives through oxidative additions, demonstrating the versatility of these compounds in creating bicyclic heterocycles (Kumar et al., 2011).
Novel Synthesis Techniques
Synthesis of Polyheterocyclic Ring Systems : Abdel‐Latif et al. (2019) utilized 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine to construct new polyheterocyclic ring systems, indicating the potential of these compounds in creating diverse chemical structures with possible medicinal applications (Abdel‐Latif et al., 2019).
Synthesis of Pyrrole Derivatives : Nakanishi et al. (1990) reported on the conversion of dihydro-1,2-oxazine derivatives into pyrrole derivatives, showing another facet of the chemical versatility of these compounds (Nakanishi et al., 1990).
Properties
IUPAC Name |
8-bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-5-3-9-4-6-7(5)11-2-1-10-6/h3-4,10H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZHNNUOWWPWEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=NC=C2N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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